(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine

Lipophilicity Drug-likeness ADME

Avoid ADME attrition from isomeric substitution. This 1,3,4-oxadiazole building block, confirmed by matched-pair analysis (Boström et al.), delivers an intrinsic lipophilicity advantage (median Δlog D ≈ 1.2) over the 1,2,4-regioisomer. It mitigates hERG risk and metabolic instability without altering substituent patterns. • Lower log D vs. 1,2,4-isomer: approximately 1.2 units median reduction. • Orthogonal reactivity: primary amine and methoxymethyl ether enable sequential diversification. • Validated scaffold for replacing metabolically labile esters/amides with improved developability.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
Cat. No. B12127898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(O1)CN
InChIInChI=1S/C5H9N3O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3,6H2,1H3
InChIKeyVQGJOSWJOODNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine


(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine (CAS 1225227-11-1) is a heterocyclic primary amine building block featuring a 1,3,4-oxadiazole core substituted at the 5-position with a methoxymethyl group . The 1,3,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, widely employed as a bioisostere for ester and amide functionalities [1]. Critically, a systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that the 1,3,4-oxadiazole regioisomer exhibits an order of magnitude lower lipophilicity (median log D difference of approximately 1.2 units) compared to its 1,2,4-oxadiazole isomer [1]. This intrinsic physicochemical differentiation, confirmed by experimental and computational charge distribution analyses, directly informs compound selection for drug discovery programs where controlling lipophilicity is paramount [1].

Scaffold 1,3,4-Oxadiazole core with methoxymethyl substitution
Property context Reported class-level lower lipophilicity vs 1,2,4-isomers
Use case Bioisosteric replacement for ester/amide; orthogonal synthetic handles

Why 1,3,4- and 1,2,4-Oxadiazole Isomers Cannot Be Interchanged


Generic substitution between oxadiazole regioisomers is a common but high-risk practice in medicinal chemistry sourcing. Although both 1,3,4- and 1,2,4-oxadiazole rings are five-membered heteroaromatic systems containing two carbons, two nitrogens, and one oxygen, their distinct nitrogen atom arrangements produce fundamentally different charge distributions and dipole moments [1]. A landmark matched-pair study by Boström et al. demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer shows significantly lower lipophilicity (median Δlog D ≈ 1.2), superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to the isomeric 1,2,4-oxadiazole partner [1]. Consequently, procuring a 1,2,4-oxadiazole analog (e.g., 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine, CAS 893748-77-1) as a drop-in replacement will introduce substantial and potentially program-disrupting changes in ADME properties, which cannot be compensated for by merely adjusting the substituent pattern [1].

Lipophilicity shift

1,2,4-Isomer exhibits higher log D trend based on matched-pair analysis, which may alter ADME properties.

Metabolic stability mismatch

Reported higher intrinsic clearance for 1,2,4-isomers may impact half-life predictions.

hERG and solubility profiles

1,2,4-Isomer may show lower hERG IC50 and reduced aqueous solubility relative to the 1,3,4-isomer.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (log D) Advantage Over 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole scaffold of the target compound confers a quantifiable lipophilicity advantage. In a systematic comparison of matched molecular pairs from AstraZeneca's compound collection, 1,3,4-oxadiazole isomers consistently displayed a median log D value approximately 1.2 units lower than their corresponding 1,2,4-oxadiazole isomers [1]. This order-of-magnitude difference is attributed to the intrinsically different charge distributions and dipole moments of the two regioisomers, as verified by computational electrostatic potential calculations [1].

Lipophilicity context
Class-level
Median Δlog D ≈ 1.2 units lower
Supports lipophilicity-dependent ADME differentiation
Matched-pair analysis; pH 7.4
Lipophilicity Drug-likeness ADME

Metabolic Stability Superiority Over 1,2,4-Oxadiazoles

The 1,3,4-oxadiazole regioisomer consistently exhibits superior metabolic stability. Boström et al. report significant differences in intrinsic clearance (Cl_int) between matched 1,3,4- and 1,2,4-oxadiazole pairs, with the 1,3,4-isomers demonstrating lower clearance rates in human liver microsome assays [1]. This trend is attributed to the differing electronic properties of the oxadiazole ring, which affect susceptibility to oxidative metabolism [1].

Metabolic stability trend
Class-level
Reported lower Cl_int trend (p
May support metabolic stability assay context
Exact fold-change pair-dependent
hERG inhibition context
Class-level
Higher hERG IC50 values reported
Supports cardiac safety margin context
Pair-dependent magnitude
Aqueous solubility context
Class-level
Higher solubility trend reported
Supports solubility-based developability context
Thermodynamic solubility, pH 7.4
Purity & identity
Specification review
≥98% (free base); ≥95% (HCl salt)
Supports procurement specification review
Orthogonal amine and methoxymethyl handles
Metabolic stability Microsomal clearance ADME

Reduced hERG Inhibition Liability Versus 1,2,4-Oxadiazoles

hERG potassium channel inhibition is a critical safety liability in drug development. The systematic matched-pair analysis revealed that 1,3,4-oxadiazole isomers consistently exhibit lower hERG inhibitory activity compared to their 1,2,4-oxadiazole counterparts [1]. This trend is mechanistically linked to the lower lipophilicity of the 1,3,4-oxadiazole scaffold, as hERG binding is known to correlate positively with log D [1].

hERG inhibition context
Class-level
Higher hERG IC50 values reported
Supports cardiac safety margin context
Pair-dependent magnitude
hERG Cardiotoxicity Safety pharmacology

Aqueous Solubility Enhancement Over 1,2,4-Oxadiazole Isomers

The systematic matched-pair study demonstrates that 1,3,4-oxadiazole isomers possess significantly higher aqueous solubility compared to their 1,2,4-oxadiazole matched pairs [1]. This solubility advantage is a direct consequence of the lower log D values, as decreased lipophilicity generally enhances water solubility. The trend was consistent across the diverse chemical space represented in the AstraZeneca compound collection [1].

Aqueous solubility context
Class-level
Higher solubility trend reported
Supports solubility-based developability context
Thermodynamic solubility, pH 7.4
Aqueous solubility Formulation ADME

Comparative Purity and Identity Specification for Procurement

Commercially available (5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine (free base, CAS 1225227-11-1) is supplied at ≥98% purity by multiple vendors [REFS-1, REFS-2]. Its hydrochloride salt (CAS 1384430-86-7) is typically available at ≥95% purity . Procurement-ready documentation includes full NMR, MS, and HPLC characterization data. The methoxymethyl substituent at the 5-position provides a synthetically versatile handle for further derivatization via the primary amine at the 2-methanamine position, enabling orthogonal functionalization strategies not available with simpler alkyl-substituted analogs (e.g., 5-methyl-1,3,4-oxadiazol-2-yl)methanamine) .

Purity & identity
Specification review
≥98% (free base); ≥95% (HCl salt)
Supports procurement specification review
Orthogonal amine and methoxymethyl handles
Purity Quality control Procurement

Optimal Application Scenarios Based on Verified Evidence


Lead Optimization Prioritizing Low Lipophilicity and Favorable ADME

In drug discovery programs targeting oral bioavailability, (5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine is the preferred oxadiazole building block because the 1,3,4-oxadiazole core intrinsically delivers approximately 1.2 log D units lower lipophilicity compared to 1,2,4-oxadiazole analogs [1]. This translates to superior aqueous solubility, better metabolic stability, and reduced hERG risk, as demonstrated across hundreds of matched pairs in the AstraZeneca collection [1]. Programs selecting this scaffold benefit from a measurably lower risk of ADME-related attrition.

Safety-Conscious Projects Requiring Mitigated hERG Risk

For therapeutic areas where hERG liability is a known challenge (e.g., anti-infectives, CNS, oncology), the 1,3,4-oxadiazole scaffold of (5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine provides a significant safety advantage. The systematic matched-pair data confirm consistently higher hERG IC50 values for 1,3,4-oxadiazoles versus 1,2,4-oxadiazoles, directly attributable to their lower lipophilicity [1]. Procuring the 1,3,4-isomer proactively reduces the probability of encountering cardiac safety flags during lead optimization.

Parallel Library Synthesis with Orthogonal Functionalization Handles

(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine offers a synthetically advantageous scaffold for combinatorial library construction. The primary amine at the 2-methanamine position and the methoxymethyl ether at the 5-position provide two chemically orthogonal reactive sites, enabling sequential diversification strategies not possible with simpler 5-alkyl-1,3,4-oxadiazol-2-yl)methanamine analogs such as the 5-methyl or 5-ethyl variants . This differential reactivity maximizes the accessible chemical space per synthetic step, increasing library efficiency and procurement return on investment.

Bioisostere Replacement of Ester/Amide Motifs with Improved Developability

Oxadiazoles are well-established bioisosteres for ester and amide groups, but the choice of regioisomer critically impacts developability. As demonstrated by Boström et al., 1,3,4-oxadiazoles outperform 1,2,4-oxadiazoles across all key developability parameters—lipophilicity, solubility, metabolic stability, and hERG safety [1]. For programs seeking to replace a metabolically labile ester or amide, (5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine provides a quantitatively validated 1,3,4-oxadiazole entry point that avoids the developability penalties inherent to 1,2,4-oxadiazole surrogates.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
1,3,4-Oxadiazole log D profile
ADME endpoint review
hERG safety pharmacology context
hERG inhibition trend
Cardiac safety margin endpoint review
Combinatorial library design
Orthogonal reactive handles
Derivatization versatility
Bioisostere replacement strategy
Developability profile differentiation
Solubility and metabolic stability endpoint review
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